N-(2-chlorophenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide
Descripción
Propiedades
IUPAC Name |
N-(2-chlorophenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O4S/c1-10(15(20)18-13-8-4-3-7-12(13)17)19-16(21)11-6-2-5-9-14(11)24(19,22)23/h2-10H,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIFAKVZURACNAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1Cl)N2C(=O)C3=CC=CC=C3S2(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
N-(2-chlorophenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide, also known as compound 899996-57-7, is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including antitumor and antimicrobial properties, through a review of diverse research findings and data.
Basic Information
| Property | Value |
|---|---|
| CAS Number | 899996-57-7 |
| Molecular Formula | C₁₆H₁₃ClN₂O₄S |
| Molecular Weight | 364.8 g/mol |
| Structure | Chemical Structure |
Physical Properties
The physical properties such as boiling point, melting point, and density are not well-documented in available literature. However, the compound's structure indicates potential interactions with biological systems.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds related to benzothiazole derivatives. For instance, a study evaluating various benzothiazole derivatives demonstrated significant cytotoxic effects against human cancer cell lines. Specifically, compounds bearing similar structural motifs showed high potency in inhibiting tumor growth.
- Cytotoxicity Testing :
- Mechanism of Action :
Antimicrobial Activity
The compound's antimicrobial properties have also been explored. Studies have shown that benzothiazole derivatives can exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
- Testing Methods :
Comparative Analysis of Biological Activity
The following table summarizes the biological activities observed in various studies for compounds related to N-(2-chlorophenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide.
| Compound | Activity Type | Target Organisms/Cell Lines | IC50/MIC Values |
|---|---|---|---|
| Compound 899996-57-7 | Antitumor | A549, HCC827 | Comparable to cisplatin |
| Related Benzothiazoles | Antimicrobial | Staphylococcus aureus | MIC: 3.9 - 31.5 µg/mL |
| Other Derivatives | Antitumor | NCI-H358 | IC50: 6.26 ± 0.33 µM |
Case Study 1: Cytotoxicity in Lung Cancer Cells
A recent publication reported on the efficacy of synthesized benzothiazole derivatives in inhibiting the proliferation of lung cancer cells. The study utilized both two-dimensional (2D) and three-dimensional (3D) cell culture methods to assess cytotoxicity:
- Findings : Compounds demonstrated higher cytotoxicity in 2D cultures compared to 3D models.
- : This suggests that while these compounds are effective in vitro, their efficacy may vary under more complex biological conditions .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of benzothiazole derivatives:
Aplicaciones Científicas De Investigación
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of benzothiazole compounds exhibit antimicrobial properties. N-(2-chlorophenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide has shown effectiveness against a range of bacteria and fungi. A study demonstrated its efficacy in inhibiting the growth of Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics .
Anticancer Properties
Benzothiazole derivatives have been investigated for their anticancer activities. The compound has been noted for its ability to induce apoptosis in cancer cell lines through mechanisms involving the inhibition of specific pathways related to cell survival. For instance, it has been tested against breast cancer cell lines with promising results in reducing cell viability and promoting cell death .
Material Science
Polymer Additives
N-(2-chlorophenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide can be utilized as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into polymer matrices has been shown to improve resistance to degradation under thermal stress .
Photostability Enhancements
The compound's structural characteristics allow it to act as a stabilizer for light-sensitive materials. By incorporating this benzothiazole derivative into coatings or plastics, the photostability of these materials can be significantly enhanced, thereby extending their lifespan when exposed to UV radiation .
Case Studies
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Structural Analogues and Pharmacological Activity
(a) N-(4-Hydroxyphenyl)-2-(1,1,3-Trioxo-2,3-Dihydro-1,2-Benzothiazol-2-yl)Acetamide (SCP-1)
- Structure : Replaces the 2-chlorophenyl group with a 4-hydroxyphenyl and uses an acetamide (shorter chain) instead of propanamide.
- Pharmacokinetics: Exhibits a shorter elimination half-life (t₁/₂ = 2.1 h) compared to acetaminophen (t₁/₂ = 3.5 h), attributed to faster hepatic clearance .
- Synthesis: Prepared via coupling of 3-methylbenzoic acid derivatives with 2-amino-2-methyl-1-propanol, followed by crystallization .
(b) CXCR2 Antagonists (Compounds 17–19)
- Examples: Compound 17: (2R)-2-{4-[(2-Chlorophenyl)sulfonyl]aminophenyl}-N-[4-(trifluoromethyl)-1,3-thiazol-2-yl]propanamide. Activity: IC₅₀ = 40 ± 12 nM (CXCR2 binding), demonstrating potency influenced by the sulfonyl and trifluoromethyl groups .
- Structural Impact : The sulfonyl group enhances hydrogen bonding, while the trifluoromethyl group increases metabolic stability.
(c) Saccharin Derivatives (Compounds 50–53)
- Example : N-Methyl-4-[(1,1,3-Trioxo-2,3-Dihydro-1λ⁶,2-Benzothiazol-2-yl)Methyl]Benzamide (Compound 50).
- Synthesis : Reacts 3-methylbenzoyl chloride with methylamine in THF, purified via silica chromatography .
- Key Feature : The methylbenzamide substituent may reduce steric hindrance compared to bulkier aryl groups.
Physicochemical and Structural Analysis
Table 1: Structural and Pharmacological Comparison
*Calculated based on molecular formula C₁₈H₁₅ClN₂O₄S₂.
Key Observations :
Chain Length : Propanamide (target compound) vs. acetamide (SCP-1) affects binding pocket compatibility.
Substituent Effects :
- Electron-withdrawing groups (e.g., -Cl, -CF₃) enhance target affinity but may reduce solubility.
- Hydroxyl groups (e.g., SCP-1) improve solubility but increase metabolic clearance.
Crystallography: The benzothiazole-trioxo core is planar in SCP-1 (r.m.s. deviation = 0.023 Å), with dihedral angles of 84.9° between benzothiazole and phenol rings, influencing crystal packing .
Structure-Activity Relationships (SAR)
- 2-Chlorophenyl vs. 4-Hydroxyphenyl : The 2-chloro substituent in the target compound likely enhances hydrophobic interactions compared to the polar 4-hydroxy group in SCP-1.
- Propanamide Chain : Extending the chain from acetamide (SCP-1) to propanamide may improve binding to deeper pockets in target proteins.
- Sulfonyl Additions : In CXCR2 antagonists, sulfonyl groups contribute to hydrogen bonding networks critical for receptor antagonism .
Métodos De Preparación
Oxidation of 3-Chlorobenzo[d]isothiazole
The benzothiazole-1,1,3-trioxide moiety is synthesized via sequential oxidation and chlorination. A representative protocol from involves:
Procedure :
Alternative Sulfonation Routes
Microwave-assisted sulfonation using H₂SO₄ at 120°C for 10 minutes achieves higher regioselectivity.
Propanoic Acid Derivative Synthesis
Ethyl 2-(1,2-Benzothiazol-3-yl)Propanoate
A stepwise protocol from applies:
Procedure :
-
Esterification : React 2-(1,2-benzothiazol-3-yl)propanoic acid with ethanol and H₂SO₄ at reflux.
-
Hydrazide Formation : Treat the ester with hydrazine hydrate in methanol.
Intermediate Characterization :
Amide Coupling Strategies
Direct Coupling Using Carbodiimides
Procedure :
-
Activation : React 2-(1,1,3-trioxo-2,3-dihydro-1λ⁶,2-benzothiazol-2-yl)propanoic acid with EDCl/HOBt in DMF.
-
Coupling : Add 2-chloroaniline (1.1 eq) and stir at 25°C for 12 hours.
Yield : 72–85% (optimized).
Purification : Reverse-phase HPLC.
Microwave-Assisted Suzuki Coupling
A method adapted from for analogous structures:
Procedure :
-
Reactants : 6-Bromo-1,1-dioxo-1,2-dihydro-1λ⁶-benzo[d]isothiazol-3-one (0.10 mmol), 2-chlorophenylboronic acid (0.12 mmol).
-
Catalyst : Pd(dppf)Cl₂ (0.005 mmol).
Yield : 89%.
Characterization :
Comparative Analysis of Synthetic Routes
| Method | Yield | Reaction Time | Key Advantage |
|---|---|---|---|
| Direct Amide Coupling | 72–85% | 12 h | Mild conditions |
| Microwave Suzuki Coupling | 89% | 10 min | Rapid, high regioselectivity |
| Chlorination/Sulfonation | 89% | 16 h | Scalable for bulk synthesis |
Mechanistic Insights
-
Suzuki Coupling : The Pd⁰ catalyst facilitates transmetallation between the boronic acid and brominated benzothiazole, enabling C–C bond formation.
-
Amide Bond Formation : EDCl activates the carboxylic acid as an O-acylisourea intermediate, which reacts with the amine nucleophile.
Challenges and Optimization
Q & A
Q. What experimental techniques are critical for confirming the molecular structure of N-(2-chlorophenyl)-2-(1,1,3-trioxo-2,3-dihydro-1λ⁶,2-benzothiazol-2-yl)propanamide?
- Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural validation. Key parameters include bond lengths (e.g., S=O bonds ~1.43–1.45 Å), dihedral angles between aromatic rings (e.g., 44.5°–77.5°), and hydrogen-bonding patterns (e.g., N–H⋯O interactions forming R₂²(10) dimers) . Complementary techniques like NMR (¹H/¹³C) and FT-IR confirm functional groups, such as the amide carbonyl stretch (~1680 cm⁻¹) and benzothiazole S=O vibrations (~1150–1250 cm⁻¹) .
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodological Answer: Synthesis typically involves coupling 2-chlorophenylamine with activated benzothiazole intermediates. Key steps:
- Use coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dichloromethane at 273 K to minimize side reactions .
- Control pH during precipitation (e.g., ammonia solution to pH 8–9) and recrystallize from DMSO/water (2:1) for high-purity crystals .
- Monitor reaction progress via TLC or HPLC, targeting yields >70% .
Advanced Research Questions
Q. How should researchers resolve contradictions in crystallographic data, such as multiple conformers in the asymmetric unit?
- Methodological Answer: When asymmetric units contain multiple conformers (e.g., three molecules with dihedral angles varying by 20°), employ:
- Computational modeling : Density Functional Theory (DFT) to compare experimental and optimized geometries .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., H-bonding vs. van der Waals) to explain conformational stability .
- Temperature-dependent XRD : Analyze thermal motion (ADP parameters) to distinguish static disorder from dynamic flexibility .
Q. What strategies are effective for designing derivatives of this compound to enhance biological activity?
- Methodological Answer:
- Bioisosteric replacement : Substitute the 2-chlorophenyl group with fluorinated or heteroaromatic moieties (e.g., pyridinyl) to modulate lipophilicity and target binding .
- Side-chain modification : Introduce alkyl or hydroxyethyl groups at the propanamide chain to improve solubility (e.g., logP reduction from 3.2 to 2.5) .
- In silico screening : Use molecular docking (AutoDock Vina) to predict interactions with targets like cyclooxygenase-2 (COX-2), leveraging structural data from related analgesics .
Q. How can researchers mechanistically study the compound’s reactivity under varying reaction conditions?
- Methodological Answer:
- Kinetic studies : Monitor amide bond hydrolysis rates via LC-MS under acidic (pH 2–4) or basic (pH 10–12) conditions .
- Catalytic screening : Test transition-metal catalysts (e.g., Pd/C, CuI) for cross-coupling reactions at the benzothiazole sulfur site .
- Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition >200°C) to guide solvent selection for high-temperature reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
